4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of pyrazole and thiazole rings. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of action
Thiazoles and pyrazoles, the classes of compounds that “4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide” belongs to, are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of action
Thiazole and pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Pharmacokinetics
The pharmacokinetic properties of thiazole and pyrazole derivatives can vary widely depending on the specific compound and its chemical structure .
Result of action
Thiazole and pyrazole derivatives are known to have a variety of effects, including antimicrobial, antiviral, and anticancer activities .
Action environment
Environmental factors can often influence the action of thiazole and pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity . Additionally, the benzenesulfonamide moiety can interact with proteins involved in signal transduction pathways, modulating their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters . It can also bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and sulfonation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the pyrazole and thiazole rings, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new therapeutic agents.
Medicine: Its potential pharmacological properties are explored for developing drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: Shares a similar pyrazole and sulfonamide structure but with different substituents.
Imidazole derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit similar biological activities.
Uniqueness
4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-12-10-14(4-5-15(12)23-2)25(21,22)18-8-6-13-11-24-16(19-13)20-9-3-7-17-20/h3-5,7,9-11,18H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPLJBPXXPYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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